Bienvenue dans la boutique en ligne BenchChem!

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide

Drug-likeness Lipophilicity Permeability

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide (CAS 1040657-60-0) is a synthetic small molecule belonging to the 2-aminothiazole-acetamide class, characterized by a thiazole core bearing a 3-chlorophenylamino substituent at position 2 and an N-(4-acetamidophenyl)acetamide side chain at position The compound has a molecular formula of C19H17ClN4O2S and a molecular weight of 400.9 g/mol, and it is supplied at a typical purity of ≥95%. Its structure incorporates pharmacophoric elements common to kinase inhibitors and anticancer agents, positioning it as a candidate for early-stage drug discovery and chemical biology probe development.

Molecular Formula C19H17ClN4O2S
Molecular Weight 400.9 g/mol
CAS No. 1040657-60-0
Cat. No. B6558352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide
CAS1040657-60-0
Molecular FormulaC19H17ClN4O2S
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H17ClN4O2S/c1-12(25)21-14-5-7-15(8-6-14)22-18(26)10-17-11-27-19(24-17)23-16-4-2-3-13(20)9-16/h2-9,11H,10H2,1H3,(H,21,25)(H,22,26)(H,23,24)
InChIKeyLJKUMEVPSKPVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide (CAS 1040657-60-0): A Research-Grade Thiazole-Acetamide for Targeted Biological Screening


2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide (CAS 1040657-60-0) is a synthetic small molecule belonging to the 2-aminothiazole-acetamide class, characterized by a thiazole core bearing a 3-chlorophenylamino substituent at position 2 and an N-(4-acetamidophenyl)acetamide side chain at position 4. The compound has a molecular formula of C19H17ClN4O2S and a molecular weight of 400.9 g/mol, and it is supplied at a typical purity of ≥95% [1]. Its structure incorporates pharmacophoric elements common to kinase inhibitors and anticancer agents, positioning it as a candidate for early-stage drug discovery and chemical biology probe development .

Why Generic Substitution of 2-Aminothiazole-Acetamides Like 1040657-60-0 Is Scientifically Unreliable


The biological activity of 2-aminothiazole-acetamide derivatives is exquisitely sensitive to the nature and position of substituents on both the thiazole ring and the acetamide phenyl group. Even minor structural modifications—such as replacing the 3-chlorophenylamino group with a 4-fluorophenyl analog, shifting the acetamide attachment from para to meta, or altering the N-acetyl group—can drastically alter target binding, cellular potency, and selectivity profiles [1]. For instance, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the 4-fluoro-substituted analog (A1) exhibited an EC50 of 156.7 µM against Xanthomonas oryzae, while the unsubstituted parent was essentially inactive, demonstrating that substitution patterns are not interchangeable [2]. Consequently, procurement of the exact CAS 1040657-60-0 compound is essential for reproducibility in structure-activity relationship (SAR) studies and hit-to-lead campaigns.

Quantitative Differentiation Evidence for 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide Against Closest Analogs


Predicted Physicochemical Profile vs. Clinical-Stage 2-Aminothiazoles: Lipophilicity and Hydrogen-Bonding Capacity

The target compound exhibits a computed XLogP3 of 3.4, which falls within the optimal range (1–4) for oral bioavailability and cellular permeability, while its three hydrogen-bond donors and five acceptors provide balanced solubility. In contrast, the clinical-stage 2-aminothiazole dasatinib has an XLogP of 3.1 and seven hydrogen-bond acceptors, and alpelisib has an XLogP of 2.9 with six acceptors, indicating that 1040657-60-0 offers a differentiated lipophilicity-hydrogen bonding profile that may favor blood-brain barrier penetration or distinct tissue distribution [1].

Drug-likeness Lipophilicity Permeability Physicochemical property

Structural Analogy to Known Antitumor 2-Acetamidothiazoles: NCI COMPARE Analysis Cross-Reference

The target compound shares a 2-aminothiazole-4-acetamide core with compounds 19 and 28 from the Hassan et al. series, which demonstrated MG-MID GI50 values of 2.8 µM and 3.3 µM, respectively, against the NCI-60 cell panel and were 9- and 7-fold more potent than 5-fluorouracil [1]. While direct NCI screening data for 1040657-60-0 are not yet publicly available, the presence of the 3-chlorophenylamino substituent—known to enhance target affinity in kinase inhibitors—suggests potential for comparable or improved antitumor activity relative to the 4-chlorophenyl-substituted benchmark compounds in this chemotype [2].

Antitumor NCI-60 GI50 Thiazole Lead optimization

Antibacterial Activity Class Comparison: Para-Acetamidophenyl vs. Meta-Acetamidophenyl Thiazole Analogs

In a systematic study of N-phenylacetamide-4-arylthiazole derivatives, the para-acetamidophenyl-substituted analog (A1) showed an EC50 of 156.7 µM against Xanthomonas oryzae pv. oryzae, outperforming the commercial bactericide bismerthiazol (EC50 = 230.5 µM) by 1.47-fold and thiodiazole copper (EC50 = 545.2 µM) by 3.48-fold [1]. The target compound 1040657-60-0 features a para-acetamidophenyl arrangement identical to A1 but with a 3-chlorophenylamino group replacing the 4-fluorophenylthiazol-2-yl moiety, creating a hybrid structure that merges the favorable para-acetamidophenyl geometry with the electron-withdrawing 3-chloro substituent known to enhance antibacterial potency in related series [2].

Antibacterial Xanthomonas EC50 Structure-activity relationship Agrochemical

Kinase Inhibitor Pharmacophore Matching: 3-Chlorophenylamino Motif in Type II Kinase Inhibitor Design

The 3-chlorophenylamino group attached to the thiazole 2-position in 1040657-60-0 mimics the hinge-binding motif found in several FDA-approved type II kinase inhibitors, such as sorafenib and regorafenib, which utilize a 3-chloro-4-fluoro or 3-chloro substitution pattern to occupy the adenine-binding pocket [1]. In a binding assay using a related N-aryl-4-aryl-1,3-thiazole-2-amine (BDBM91664), an IC50 of 127 nM was achieved against 5-lipoxygenase (5-LOX), demonstrating that the 2-(arylamino)thiazole core can achieve nanomolar target engagement [2]. The target compound extends this core with an acetamidophenylacetamide tail that may fill the allosteric back pocket in DFG-out kinase conformations, a feature absent in simpler 2-aminothiazole screening hits.

Kinase inhibition Type II inhibitor Pharmacophore DFG-out Cancer

Purity and Supply Consistency: Research-Grade vs. Bulk Commodity Thiazole Intermediates

The target compound is produced at a certified purity of ≥95% (typically 95–98% by HPLC), suitable for reproducible biological assay results in academic and industrial screening campaigns [1]. In contrast, many closely related thiazole-acetamide intermediates (e.g., 2-[(3-chlorophenyl)amino]-1,3-thiazole-4-acetic acid, CAS 1040656-23-2) are supplied at lower purities (90–93%) and are not characterized by NMR or HRMS, introducing variability in dose-response measurements [2]. A 5 percentage-point purity difference can cause ~10–30% variability in IC50 determinations, particularly in cellular assays sensitive to trace impurities.

Purity Quality control Reproducibility Procurement Analytical chemistry

High-Impact Application Scenarios for 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide (CAS 1040657-60-0)


Anticancer Lead Optimization: Direct NCI-60 Profiling Against Established 2-Acetamidothiazole Benchmarks

Procure 1040657-60-0 to submit for NCI-60 one-dose and five-dose screening alongside reference compounds 19 and 28 from Hassan et al. (2012). The 3-chlorophenylamino substituent provides a direct SAR comparison point against the 4-chlorophenyl series, enabling identification of substitution-dependent potency shifts across the nine cancer subpanels. Use the resulting GI50, TGI, and LC50 values to prioritize the compound for mechanism-of-action studies or to deprioritize based on real comparative data [1].

Kinase Selectivity Profiling: Type II Inhibitor Fragment Elaboration

Screen 1040657-60-0 against a kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) at 1 µM and 10 µM to assess broad kinase binding. The 3-chlorophenylamino-thiazole core is expected to engage the hinge region of kinases such as VEGFR2, PDGFR, and RAF, while the acetamidophenylacetamide tail may confer DFG-out binding preference. Compare selectivity scores (S(35) or S(50)) with the simpler 2-(3-chloroanilino)thiazole fragment to quantify the selectivity gain from the extended side chain [2].

Agrochemical Antibacterial Screening: Xanthomonas oryzae Pathogen Model

Test 1040657-60-0 in turbidimetric growth inhibition assays against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) using the protocol of Lu et al. (2020). Directly benchmark EC50 values against compound A1 (156.7 µM), bismerthiazol (230.5 µM), and thiodiazole copper (545.2 µM). The para-acetamidophenyl group in the target compound is identical to the active antibacterial lead A1, while the 3-chlorophenylamino replacement of 4-fluorophenylthiazole may improve potency or spectrum [3].

Computational Chemistry and Docking Studies: Pharmacophore Model Building

Utilize the well-defined 3D structure of 1040657-60-0 (XLogP3 = 3.4, TPSA = 111 Ų, 3 HBD, 5 HBA) to build and validate pharmacophore models for 2-aminothiazole-based kinase inhibitors. Its moderate lipophilicity and balanced hydrogen-bonding capacity make it an ideal reference compound for virtual screening campaigns targeting kinases with DFG-out pocket accessibility. Compare docking scores and predicted binding affinities with co-crystallized ligands such as dasatinib and imatinib to calibrate scoring functions [4].

Quote Request

Request a Quote for 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.